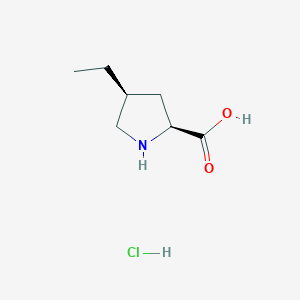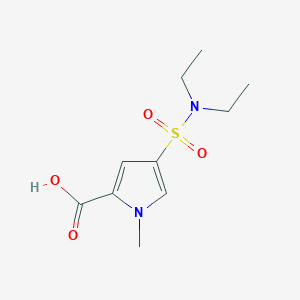
N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide” is a chemical compound . Unfortunately, there is not much specific information available about this compound in the sources I found.
Synthesis Analysis
The synthesis of “N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide” is not explicitly mentioned in the sources I found .Molecular Structure Analysis
The molecular structure of “N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide” is not explicitly provided in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide” are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide” are not explicitly provided in the sources I found .Aplicaciones Científicas De Investigación
Novel Scaffolds for Progesterone Receptor Antagonists
N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been developed as a novel class of nonsteroidal progesterone receptor (PR) antagonists. This innovation introduces the benzenesulfonanilide skeleton as a fresh scaffold, distinguishing it from other nonsteroidal PR antagonists and providing a basis for developing selective PR modulators for treating conditions like uterine leiomyoma and breast cancer (Yamada et al., 2016).
High-affinity Inhibitors of Kynurenine 3-hydroxylase
Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides has led to the discovery of high-affinity inhibitors for kynurenine 3-hydroxylase, an enzyme implicated in the kynurenine pathway and associated with neurodegenerative diseases. These inhibitors, such as compounds 16 and 20, show promise for detailed investigation into the pathophysiological roles of the kynurenine pathway following neuronal injury (Röver et al., 1997).
Design and Bioactivity of Pyrazolyl Benzenesulfonamides
A study focused on synthesizing 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides evaluated their cytotoxic and carbonic anhydrase inhibitory effects. Compound 4 emerged as a lead compound for novel anticancer agents, demonstrating the potential of this chemical framework for therapeutic applications (Gul et al., 2016).
Cognitive Enhancing Properties of SB-399885
SB-399885, a 5-HT6 receptor antagonist, has been identified for its cognitive enhancing properties in aged rat models. This discovery outlines the potential of benzenesulfonamide derivatives in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).
Microwave-assisted Synthesis and Bioevaluation
A study on the microwave-assisted synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives evaluated their cytotoxic activities and inhibitory effects, highlighting the potential of these compounds in medical chemistry and drug development (Gul et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . This enzyme is overexpressed in many solid tumors , making it a useful target for the discovery of novel antiproliferative agents .
Mode of Action
N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolism, which has shifted to anaerobic glycolysis due to changes in gene expression .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption leads to a significant modification in pH within the tumor microenvironment .
Pharmacokinetics
The compound’s cellular uptake was studied using an hplc method on the active compounds .
Result of Action
The inhibition of CA IX by N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide results in significant anti-proliferative activity against certain cancer cell lines . For instance, it showed a significant inhibitory effect against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Moreover, it was able to induce apoptosis in MDA-MB-231 cells .
Action Environment
It’s worth noting that the tumor microenvironment, characterized by hypoxia and a shift to anaerobic glycolysis, plays a significant role in the compound’s mechanism of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NO3S/c13-8-6-9(10(14)11(15)12(8)17)16-20(18,19)7-4-2-1-3-5-7/h1-6,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZKHPFZSKTMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2Cl)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2822078.png)

![(E)-N'-(5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B2822080.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822081.png)
![1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)-](/img/structure/B2822084.png)



![Tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2822090.png)



![N-(3-chloro-2-methylphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2822099.png)
